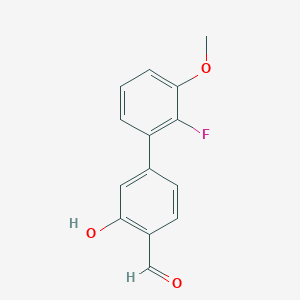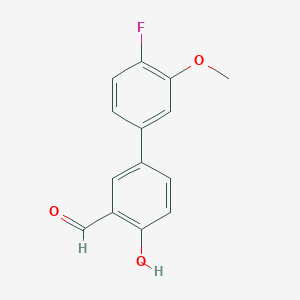
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% (5-CMF) is an aromatic compound that has recently been studied for its potential applications in scientific research. It is a water-soluble, colorless solid that has a wide range of potential applications in the laboratory due to its unique structure. 5-CMF is a derivative of phenol and has been found to be a useful reagent for organic synthesis and analytical chemistry. In
科学的研究の応用
5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in organic synthesis and analytical chemistry, and has been found to be useful for the synthesis of several compounds. It has also been studied as a potential biomarker for the detection of certain diseases, such as cancer. In addition, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential applications in drug delivery and bioimaging.
作用機序
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, which can then lead to changes in biochemical pathways. For example, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been found to bind to the enzyme cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body. This binding can lead to changes in the metabolism of drugs and other chemicals, which can then affect their efficacy and safety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% are not fully understood. However, it has been found to have antioxidant and anti-inflammatory effects in cell cultures and animal studies. In addition, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been found to have a protective effect against oxidative stress in cells. It has also been found to have anti-cancer effects in cell cultures and animal studies.
実験室実験の利点と制限
The advantages of using 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments include its high solubility in water, its low toxicity, and its wide range of potential applications. However, there are also some limitations to using 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% is not very stable and is prone to degradation over time. In addition, its effects on biochemical pathways and physiological processes are not fully understood.
将来の方向性
The potential future directions for 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% research include further investigations into its biochemical and physiological effects, its potential applications in drug delivery and bioimaging, and its potential as a biomarker for the detection of certain diseases. In addition, further research into the synthesis of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% and its stability over time could lead to new and improved methods of synthesis and storage. Finally, further research into the mechanism of action of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% could lead to new insights into its potential applications in the laboratory.
合成法
The synthesis of 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% has been reported in several studies. The most common method of synthesis involves the reaction of 3-chloro-2-methylphenol with formic acid in the presence of a catalyst, such as sodium hydroxide. This reaction produces the desired 5-(3-Chloro-2-methylphenyl)-2-formylphenol, 95% product in a yield of 95%. Other methods of synthesis have also been reported, such as the reaction of 3-chloro-2-methylphenol with formaldehyde in the presence of a catalyst such as potassium carbonate.
特性
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBTUROXAAMSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685188 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261950-33-7 |
Source


|
| Record name | 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














